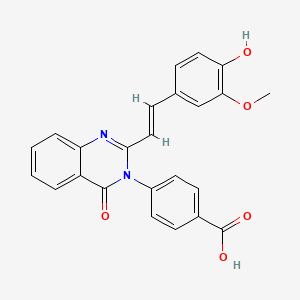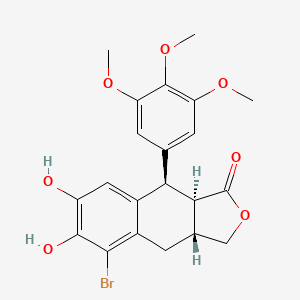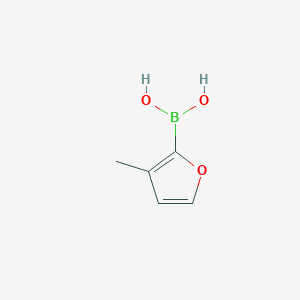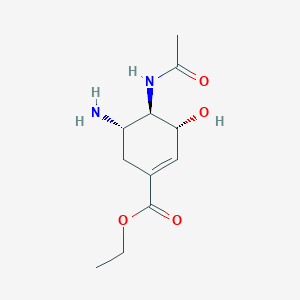
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and a hydroxy group, all attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetamido group, converting it into a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of simpler amines
Substitution: Formation of substituted cyclohexene derivatives
科学的研究の応用
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
類似化合物との比較
Similar Compounds
Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: Similar structure but with different functional groups.
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate: Contains an azido group instead of an amino group.
Uniqueness
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry.
特性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1 |
InChIキー |
ZMPNPIVRPAPPQU-IVZWLZJFSA-N |
異性体SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)O |
正規SMILES |
CCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


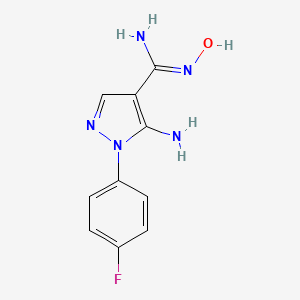
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
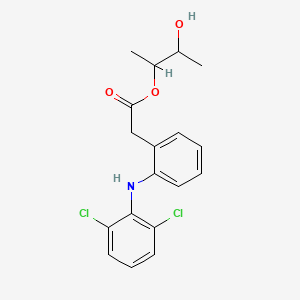
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
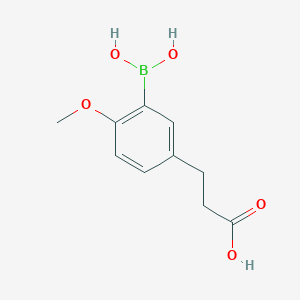
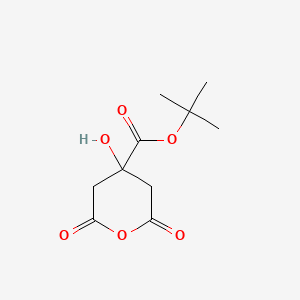
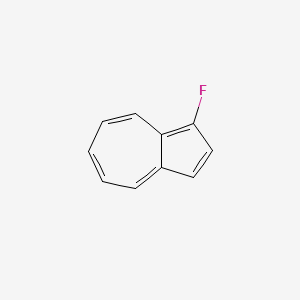
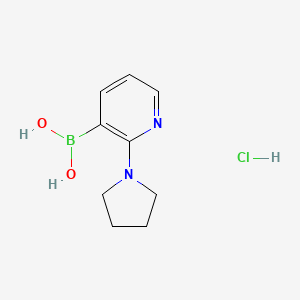
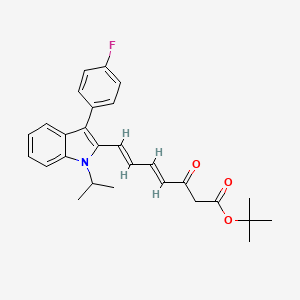
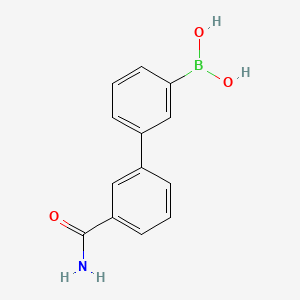
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
